molecular formula C9H8O2 B8350732 3-Phenoxyprop-2-enal CAS No. 2862-47-7

3-Phenoxyprop-2-enal

Cat. No. B8350732
M. Wt: 148.16 g/mol
InChI Key: SIIYPVGAOHMXGT-UHFFFAOYSA-N
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Patent
US07193105B2

Procedure details

2-Formylvinyl phenyl ether is prepared by treating phenoxyacetaldehyde with formaldehyde and diethylamine hydrochloride salt. The ether is then reacting with a solution of diethylphosphonoacetic acid and n-butyllithium in anhydrous tetrahydrofuran (THF) to form 5-phenoxy-2,4-pentadienoic acid. 5-Phenoxy-2,4-pentadienal is obtained by first converting the carboxylic acid to a Weinreb amide using oxalyl chloride followed by N,O-dimethylhydroxylamine. Subsequently, reduction of the Weinreb amide with lithium aluminum hydride (LAH) in THF leads to the formation of 5-phenoxy-2,4-pentadienal. The synthesis is summarized in Scheme II.
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Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH:9]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C=O.Cl.C(N[CH2:17][CH3:18])C.[CH2:19]([O:21]P([CH2:27][C:28]([OH:30])=[O:29])(OCC)=O)C.C([Li])CCC>O1CCCC1.CCOCC>[C:2]1([O:1][CH:8]=[CH:9][CH:19]=[O:21])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[O:1]([CH:8]=[CH:17][CH:18]=[CH:27][C:28]([OH:30])=[O:29])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)NCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC=CC=O
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=CC=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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